molecular formula C18H24FNO2 B2980569 3-(3-fluoro-4-methylphenyl)-N-(7-oxaspiro[3.5]nonan-1-yl)propanamide CAS No. 2320147-11-1

3-(3-fluoro-4-methylphenyl)-N-(7-oxaspiro[3.5]nonan-1-yl)propanamide

Cat. No. B2980569
CAS RN: 2320147-11-1
M. Wt: 305.393
InChI Key: INBQKYHVMFRMFT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “3-(3-fluoro-4-methylphenyl)-N-(7-oxaspiro[3.5]nonan-1-yl)propanamide” is a complex organic molecule. It contains a fluoro-methylphenyl group, a propanamide group, and a 7-oxaspiro[3.5]nonan-1-yl group .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, starting with the synthesis of the individual components (3-fluoro-4-methylphenyl, 7-oxaspiro[3.5]nonan-1-yl, and propanamide), followed by their combination through appropriate reactions. Unfortunately, without specific literature or experimental data, it’s challenging to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The 3-fluoro-4-methylphenyl group would provide aromaticity, the 7-oxaspiro[3.5]nonan-1-yl group would introduce a cyclic structure, and the propanamide group would contribute to the polarity of the molecule .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the different functional groups present. The aromatic ring could undergo electrophilic aromatic substitution reactions, the amide group could participate in hydrolysis or condensation reactions, and the cyclic ether could undergo reactions typical of ethers .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of an aromatic ring, an amide group, and a cyclic ether would likely make the compound relatively polar. This could influence its solubility, boiling point, melting point, and other physical and chemical properties .

Mechanism of Action

Without specific information about the biological activity of this compound, it’s difficult to predict its mechanism of action. The compound could potentially interact with biological targets via the aromatic ring, the amide group, or the cyclic ether .

Safety and Hazards

Without specific data, it’s difficult to provide accurate information about the safety and hazards associated with this compound. As with all chemicals, it should be handled with appropriate safety precautions .

Future Directions

Future research on this compound could involve studying its synthesis, its reactivity, its physical and chemical properties, and its potential biological activity. This could provide valuable information about the compound and its potential applications .

properties

IUPAC Name

3-(3-fluoro-4-methylphenyl)-N-(7-oxaspiro[3.5]nonan-3-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24FNO2/c1-13-2-3-14(12-15(13)19)4-5-17(21)20-16-6-7-18(16)8-10-22-11-9-18/h2-3,12,16H,4-11H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INBQKYHVMFRMFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)CCC(=O)NC2CCC23CCOCC3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.